GW843682X

Description

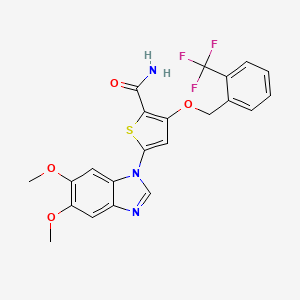

Structure

3D Structure

Properties

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUWFIZUALZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431373 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660868-91-7 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW843682X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GW843682X

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW843682X is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).[1] PLK1 is a critical serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, effects on cellular processes, and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting PLK1.

Core Mechanism of Action: PLK1 and PLK3 Inhibition

This compound exerts its primary pharmacological effect through the competitive inhibition of the ATP-binding sites of PLK1 and PLK3.[1] This inhibition disrupts the kinase activity of these enzymes, thereby interfering with the phosphorylation of their downstream substrates that are essential for cell cycle progression.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PLK1 and PLK3 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound demonstrates high selectivity for PLK1 and PLK3 over a panel of other kinases.[1]

| Target | IC50 (nM) | Selectivity |

| PLK1 | 2.2 | >100-fold vs. ~30 other kinases |

| PLK3 | 9.1 | >100-fold vs. ~30 other kinases |

Table 1: In vitro inhibitory activity of this compound against PLK1 and PLK3.[1]

Cellular Effects of this compound

The inhibition of PLK1 and PLK3 by this compound leads to significant downstream cellular consequences, primarily manifesting as cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in cancer cells.

Cytotoxicity Across Cancer Cell Lines

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a broad range of human cancer cell lines. The IC50 and EC50 values for various cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | EC50 (nM) |

| A549 | Lung Carcinoma | 0.41 | - |

| BT474 | Breast Carcinoma | 0.57 | - |

| HeLa | Cervical Carcinoma | 0.11 | - |

| H460 | Large Cell Lung Cancer | 0.38 | - |

| HCT116 | Colorectal Carcinoma | 0.70 | - |

| U937 | Histiocytic Lymphoma | - | 120 |

| Paediatric Tumour Cell Lines (18 lines) | Various | 0.02 - 11.7 | - |

Table 2: Cytotoxic and anti-proliferative activity of this compound in various cancer cell lines.[1][2]

G2/M Cell Cycle Arrest

A hallmark of PLK1 inhibition is the disruption of mitotic progression. Treatment of cancer cells with this compound leads to a robust arrest in the G2/M phase of the cell cycle.[1] This is a direct consequence of inhibiting PLK1's role in centrosome maturation, spindle assembly, and the activation of the anaphase-promoting complex. For instance, treatment of H460 and human diploid fibroblast (HDF) cells with 3 µM this compound for 24 to 72 hours results in a significant accumulation of cells in the G2/M phase.[1]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway in cancer cells. This programmed cell death is characterized by the activation of caspases and DNA fragmentation. Treatment of H460 cells with 5 µM this compound has been shown to induce apoptosis.[1] The apoptotic mechanism involves the dephosphorylation of the anti-apoptotic protein Bcl-xL and is dependent on the suppression of Mcl-1, another pro-survival protein.

Signaling Pathways Modulated by this compound

The mechanism of action of this compound is rooted in its ability to disrupt the PLK1 signaling cascade, which is central to the regulation of mitosis.

The PLK1 Signaling Pathway

The following diagram illustrates the central role of PLK1 in the G2/M transition and the points of intervention by this compound.

References

GW843682X: A Potent and Selective PLK1 Inhibitor for Cancer Research

An In-depth Technical Guide

Introduction

Polo-like kinase 1 (PLK1) is a critical regulator of cell division, playing a pivotal role in mitosis and cell cycle progression.[1][2][3] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][4][5] GW843682X is a potent and selective, ATP-competitive small molecule inhibitor of PLK1 and PLK3.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on the PLK1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Core Compound Details

| Feature | Description |

| Compound Name | This compound |

| Synonym | GW843682 |

| Mechanism of Action | ATP-competitive inhibitor of PLK1 and PLK3.[7][8] |

| Chemical Formula | C22H18F3N3O4S[9] |

| Molecular Weight | 477.5 g/mol [9] |

| CAS Number | 660868-91-7[9] |

| Appearance | Pale yellow solid[8] |

| Solubility | DMSO: 40 mg/ml, Ethanol: 4 mg/ml[9] |

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency against PLK1 and PLK3, with significant selectivity over a panel of other kinases.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| PLK1 | 2.2[7][8] | - |

| PLK3 | 9.1[7][8] | - |

| PDGFR1β | 160[9] | >70-fold selective over PLK1 |

| VEGFR2 | 360[9] | >160-fold selective over PLK1 |

| Aurora A | 4,800[9] | >2100-fold selective over PLK1 |

| Cdk2/cyclin A | 7,600[9] | >3400-fold selective over PLK1 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from cell-free assays.

In Vitro Cellular Proliferation IC50 Values

This compound effectively inhibits the growth of a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.41[7] |

| BT474 | Breast Carcinoma | 0.57[7] |

| HeLa | Cervical Cancer | 0.11[7] |

| H460 | Lung Cancer | 0.38[7] |

| HCT116 | Colon Carcinoma | 0.70[7] |

| PC3 | Prostate Cancer | 6.82[9] |

| MES-SA | Uterine Sarcoma | 0.21[9] |

| MES-SA/Dx5 | Uterine Sarcoma (drug-resistant) | 0.21[9] |

| U937 | Histiocytic Lymphoma | 0.12 (EC50)[7] |

| Paediatric Cancer Cell Lines | Various | 0.02 - 11.7[5] |

IC50 values were determined after 72 hours of treatment using the MTT assay.[5]

PLK1 Signaling and Mechanism of Action of this compound

PLK1 is a master regulator of mitosis. Its activation, primarily through phosphorylation by Aurora A, initiates a cascade of events crucial for cell division.[10] Activated PLK1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from the Cyclin B/CDK1 complex, triggering mitotic entry.[10] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of PLK1, preventing the transfer of phosphate to its downstream substrates. This inhibition leads to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[7][9]

Caption: PLK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

PLK1 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against PLK1.

Caption: Workflow for a typical in vitro PLK1 kinase inhibition assay.

Materials:

-

Purified recombinant PLK1 enzyme

-

PLK1 substrate (e.g., a synthetic peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Setup: In a 384-well plate, add the PLK1 enzyme and the diluted this compound or DMSO (vehicle control).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of the PLK1 substrate and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]

-

Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.[11]

-

Data Analysis: Determine the percent inhibition of PLK1 activity for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[12] Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., cold 70% ethanol)

-

Staining solution (containing a DNA-binding dye like propidium iodide and RNase A)[12]

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 for a specified time (e.g., 24 hours).[12]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[12]

-

Staining: Resuspend the fixed cells in the staining solution.[12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to determine if the compound induces cell cycle arrest.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[12]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[12]

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[12]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PLK1, demonstrating significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action, involving the disruption of mitotic progression leading to cell cycle arrest and apoptosis, is well-supported by preclinical data. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PLK1 inhibitors in the development of novel cancer therapies. While preclinical findings are promising, further in vivo studies and potential clinical evaluation are necessary to fully elucidate its therapeutic utility.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLK1 Selective Inhibitors | Selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

GW843682X: An In-Depth Technical Guide to its ATP-Competitive Inhibition of Polo-Like Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW843682X, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potential in cancer research. It selectively targets PLK1 and PLK3, two key serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLK1 is a common feature in many human tumors and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[2] this compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PLK1 and PLK3, thereby blocking their catalytic activity.[3][4]

Mechanism of Action: ATP-Competitive Inhibition

As an ATP-competitive inhibitor, this compound is designed to be structurally similar to adenosine triphosphate (ATP), the natural substrate for kinases.[5] It binds to the ATP-binding pocket of the kinase domain of PLK1 and PLK3, a region that is highly conserved among kinases but also possesses subtle differences that can be exploited for selective inhibition.[6] This binding event physically obstructs the access of ATP to the active site, preventing the transfer of a phosphate group to downstream substrates.[6][7] This blockade of kinase activity disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[3]

The following diagram illustrates the principle of ATP-competitive inhibition by this compound.

Caption: Mechanism of ATP-competitive inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its anti-proliferative effects on various human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity |

| PLK1 | 2.2 | >100-fold vs. ~30 other kinases |

| PLK3 | 9.1 | >100-fold vs. ~30 other kinases |

| PDGFR1β | 160 | - |

| VEGFR2 | 360 | - |

| Aurora A | 4800 | - |

| CDK2/cyclin A | 7600 | - |

Data sourced from MedchemExpress and Tocris Bioscience.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 411 |

| HCT-116 | Colorectal Carcinoma | 699 |

| HN5 | Head and Neck Squamous Cell Carcinoma | 678 |

| MCF7 | Breast Adenocarcinoma | 558 |

| NCI-H460 | Large Cell Lung Cancer | 380 |

| NCI-N87 | Gastric Carcinoma | 601 |

| PC-3 | Prostate Adenocarcinoma | 6820 |

| RKO | Colon Carcinoma | Not specified |

Data sourced from MedchemExpress. Note that the PC-3 cell line shows significantly lower sensitivity to this compound.

PLK1 Signaling Pathway in Mitosis

PLK1 is a master regulator of mitosis, involved in multiple stages from G2/M transition to cytokinesis. Its activity is tightly controlled by upstream kinases and its localization is directed by its Polo-Box Domain (PBD). The following diagram outlines a simplified PLK1 signaling cascade during mitosis.

Caption: Simplified PLK1 signaling pathway during mitosis and the point of inhibition by this compound.

Upstream activators like Aurora A, in conjunction with cofactors such as Bora, phosphorylate and activate PLK1 at the G2/M transition.[8][9] Activated PLK1 then phosphorylates a multitude of downstream substrates to orchestrate key mitotic events including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][10] By inhibiting PLK1, this compound disrupts these processes, leading to mitotic catastrophe and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of PLK1 and PLK3.

Materials:

-

Recombinant human PLK1 and PLK3 enzymes

-

Biotinylated peptide substrate (e.g., Biotin-Ahx-SFNDTLDFD)

-

[γ-³³P]ATP

-

Assay Buffer: 25 mM HEPES (pH 7.2), 15 mM MgCl₂, 1 mM DTT, 0.15 mg/mL BSA

-

Stop Solution: 50 mM EDTA

-

Streptavidin-coated plates

-

This compound stock solution in DMSO

-

Microplate scintillator counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).

-

Prepare a reaction mix containing assay buffer, 2 nM PLK1 or 5 nM PLK3, 1 µM peptide substrate, and 1 µM [γ-³³P]ATP.

-

Initiate the reaction by adding 19 µL of the reaction mix to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Stop the reaction by adding 20 µL of stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a microplate scintillator counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software.

The following diagram illustrates the workflow of the in vitro kinase inhibition assay.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 of this compound in cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (for control).

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Apoptosis (Caspase-3/7 Activation) Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, to confirm that this compound induces apoptosis.[11]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)

-

96-well opaque-walled plates

-

Luminometer or fluorometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 24-48 hours).

-

Equilibrate the plate and the caspase assay reagent to room temperature.

-

Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

The signal intensity is proportional to the amount of active caspase-3/7.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of PLK1 and PLK3. Its ability to disrupt the mitotic machinery in cancer cells, leading to cell cycle arrest and apoptosis, underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate and characterize this compound and similar kinase inhibitors.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. chondrex.com [chondrex.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora-PLK1 cascades as key signaling modules in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

GW843682X and PLK3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GW843682X, a potent inhibitor of Polo-like Kinase 3 (PLK3). It details the compound's inhibitory profile, its effects on cellular mechanisms, and the experimental protocols used for its characterization. This guide is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery.

Introduction to Polo-like Kinase 3 (PLK3)

Polo-like kinases (PLKs) are a highly conserved family of serine/threonine protein kinases that play critical roles in regulating various stages of the cell cycle and responding to cellular stress.[1][2] The family in humans consists of four well-characterized members: PLK1, PLK2, PLK3, and PLK4.[1] While PLK1 is the most extensively studied member with well-defined roles in mitosis, PLK3 has emerged as a multifunctional protein involved in diverse cellular processes.[1][3]

PLK3, also known as FGF-inducible kinase (FNK) or proliferation-related kinase (PRK), is implicated in the control of G1/S and G2/M cell cycle transitions.[3][4] Its expression is regulated throughout the cell cycle, peaking during the G1 phase.[3] Critically, PLK3 is a key component of the cellular stress response network.[5] It is rapidly activated by various stimuli, including DNA damage, hypoxia, and osmotic stress, subsequently phosphorylating key effector proteins to initiate cell cycle arrest or apoptosis.[4][5][6] Key substrates of PLK3 include p53, Checkpoint Kinase 2 (CHK2), and CDC25A/C, linking it directly to tumor suppression and genome stability pathways.[4][6][7] Given its role in these critical pathways, PLK3 is a significant target for therapeutic intervention.

This compound: A Selective PLK1 and PLK3 Inhibitor

This compound is a cell-permeable, ATP-competitive small molecule inhibitor targeting the kinase activity of Polo-like kinases.[8][9] It demonstrates high potency against both PLK1 and PLK3, making it a valuable tool for investigating the functions of these kinases.[10] Its chemical name is 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide.[10]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of this compound have been quantified through various in vitro and cell-based assays. The data are summarized in the tables below.

Table 1: Kinase Inhibitory Potency of this compound

This table summarizes the in vitro inhibitory activity of this compound against members of the PLK family and a selection of other kinases. IC50 represents the concentration of the inhibitor required for 50% inhibition of kinase activity, while Ki denotes the inhibition constant.

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. PLK3 (IC50-fold) |

| PLK1 | 2.2[8][9][10] | 4.8[9] | ~4.1x more potent |

| PLK2 | - | 3.8[9] | - |

| PLK3 | 9.1[8][9][10] | 8.0[9] | 1.0 |

| PLK4 | - | 163[9] | ~18x less potent (Ki-based) |

| PDGFRβ | 160[10] | - | ~17.6x less potent |

| VEGFR2 | 360[10] | - | ~39.6x less potent |

| Aurora A | 4,800[10] | - | ~527x less potent |

| Cdk2/cyclin A | 7,600[10] | - | ~835x less potent |

Note: this compound has been reported to be >100-fold selective against a panel of approximately 30 other kinases.[8][9]

Table 2: Cellular Antiproliferative Activity of this compound

This table presents the IC50 values for this compound-mediated growth inhibition across a panel of human cancer and non-cancerous cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.11[8][10] |

| U937 | Histiocytic Lymphoma | 0.12 (EC50)[8] |

| MES-SA | Uterine Sarcoma | 0.21[10] |

| MES-SA/Dx5 | Uterine Sarcoma (P-gp expressing) | 0.21[10] |

| H460 | Lung Cancer | 0.38[8] |

| A549 | Lung Cancer | 0.41[8] |

| BT474 | Breast Cancer | 0.57[8] |

| HCT116 | Colorectal Carcinoma | 0.70[8] |

| Pediatric Leukemia | Leukemia (Patient-derived) | <0.25 - 0.8[10] |

| HDF | Normal Diploid Fibroblast | 6.14[10] |

| PC3 | Prostate Cancer | 6.82[10] |

Note: The similar potency against MES-SA and the P-glycoprotein-expressing MES-SA/Dx5 subline suggests this compound is not a substrate for this efflux pump.[9]

Mechanism of Action and Signaling Pathways

This compound functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1 and PLK3 to block their catalytic activity.[9][10] Inhibition of PLK3 disrupts its ability to phosphorylate downstream substrates, thereby interfering with critical cellular processes, particularly the DNA damage response.

Under conditions of cellular stress, such as DNA damage, PLK3 is activated and participates in signaling cascades that lead to cell cycle arrest and apoptosis.[5] One well-documented pathway involves the phosphorylation and activation of p53.[4][11] By inhibiting PLK3, this compound prevents the phosphorylation of these key substrates, disrupting the appropriate cellular response to stress. This can lead to mitotic arrest, typically at the G2/M phase, and subsequently induce apoptosis in cancer cells.[9][10]

Figure 1. PLK3 signaling in the DNA damage response and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies. Detailed protocols for these assays are provided below.

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase in a cell-free system.

Figure 2. General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT). Serially dilute this compound in DMSO to create a range of concentrations. Prepare a solution of recombinant human PLK3 enzyme and a suitable substrate (e.g., dephosphorylated casein). Prepare ATP solution, which may include [γ-³²P]ATP for radiometric detection.

-

Reaction Setup: In a 96-well plate, add kinase buffer, PLK3 enzyme, and substrate to each well. Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection: If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., HTRF, ELISA), follow the manufacturer's instructions for detection.

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cell lines.[12]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (typically 3-5 days) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value.

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly to identify G2/M arrest.[10]

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Culture cells to approximately 50-60% confluency and treat with the desired concentration of this compound (e.g., 3 µM) or DMSO for a specific time (e.g., 24, 48, or 72 hours).[8]

-

Harvesting: Harvest cells by trypsinization. Combine the adherent cells with any floating cells from the supernatant to include apoptotic populations. Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol by adding it dropwise while gently vortexing. This prevents cell clumping. Fix the cells overnight or longer at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA. Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Measure the fluorescence intensity of the DNA dye for at least 10,000-20,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The G1 phase peak represents 2N DNA content, the G2/M peak represents 4N DNA content, and the S phase is the region between them. Quantify the percentage of cells in each phase to determine if there is an accumulation in G2/M following treatment.

Conclusion

This compound is a potent, ATP-competitive inhibitor of PLK1 and PLK3. Its ability to inhibit PLK3 disrupts key cellular pathways, including the DNA damage response, leading to G2/M cell cycle arrest and apoptosis in a wide range of cancer cell lines.[8][9][10] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers utilizing this compound to investigate PLK3 function and explore its therapeutic potential. The compound's selectivity profile and cellular activity make it a critical tool for dissecting the complex roles of Polo-like kinases in health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Finding Plk3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mammalian Polo-like kinase 3 (Plk3) is a multifunctional protein involved in stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. PLK3 - Wikipedia [en.wikipedia.org]

- 12. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

GW843682X: A Technical Guide on its Role in G2/M Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of GW843682X, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).[1][2] this compound serves as a critical tool in cell biology research and a potential therapeutic agent by inducing robust G2/M phase cell cycle arrest in cancer cells.[1][3] This guide details its mechanism of action, presents its inhibitory and anti-proliferative activities in tabular format, outlines key experimental protocols for its study, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Polo-like Kinase 1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitotic progression, with peak expression and activity during the G2 and M phases of the cell cycle.[4][5] It plays a crucial role in the G2/M transition by activating the Cdk1/Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF).[4][6]

PLK1 facilitates this activation through two primary mechanisms:

-

Activation of Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C.[5] Active Cdc25C then removes inhibitory phosphates from Cdk1, leading to its activation.

-

Inhibition of Wee1/Myt1: PLK1 phosphorylates and inactivates the Wee1 and Myt1 kinases, which are responsible for adding the inhibitory phosphates to Cdk1.[5]

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of PLK1 and PLK3.[3] By inhibiting PLK1, this compound prevents the activation of Cdc25C and the inactivation of Wee1/Myt1. This results in Cdk1 remaining in its inactive, phosphorylated state. Consequently, the cell is unable to transition from the G2 phase into mitosis, leading to a strong G2/M cell cycle arrest.[1][3]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

Table 1: Kinase Selectivity Profile of this compound This table displays the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, demonstrating its high selectivity for PLK1 and PLK3.[1][3]

| Kinase Target | IC50 (nM) | Source(s) |

| PLK1 | 2.2 | [1][3] |

| PLK3 | 9.1 | [1][3] |

| PDGFRβ | 160 | [1] |

| VEGFR2 | 360 | [1] |

| Aurora A | 4,800 | [1] |

| Cdk2/cyclin A | 7,600 | [1] |

| Over 30 other kinases | >100-fold selectivity | [2] |

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines This table summarizes the IC50 values for this compound-induced growth inhibition across a panel of human cancer and non-cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Source(s) |

| HeLa | Cervical Cancer | 0.11 | [3] |

| H460 | Lung Cancer | 0.38 | [3] |

| A549 | Lung Cancer | 0.41 | [3] |

| BT474 | Breast Cancer | 0.57 | [3] |

| HCT116 | Colon Cancer | 0.70 | [3] |

| MES-SA | Uterine Sarcoma | 0.21 | [1] |

| MES-SA/Dx5 | Uterine Sarcoma (Drug-Resistant) | 0.21 | [1] |

| PC3 | Prostate Cancer | 6.82 | [1] |

| HDF | Normal Diploid Fibroblasts | 6.14 | [1] |

| Pediatric Tumors (Panel) | Various | 0.02 - 11.7 | [7] |

Table 3: Cellular Effects of this compound Treatment This table describes the observed cellular consequences following treatment with this compound.

| Cell Line(s) | Concentration | Duration | Effect | Source(s) |

| H460, HDF | 3 µM | 24-72 h | Strong G2/M Arrest | [3] |

| H460 | 5 µM | - | Induction of Apoptosis | [3] |

| H460, PALL-2, MOLM13 | Varies | - | Concentration-dependent G2/M arrest and apoptosis | [1] |

| U937 | 500 nM | - | Suppresses entry into mitosis by 50% (with VP-16) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell cycle arrest.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a generalized procedure for analyzing cell cycle distribution following treatment with this compound, based on common laboratory practices.[8][9][10]

Objective: To quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle after drug treatment.

Materials:

-

Cells of interest (e.g., H460 lung cancer cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold (for fixation)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 3 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash cells once with ice-cold PBS.

-

Harvest cells by trypsinization. Collect cells in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

-

Wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL2).[10]

-

Collect at least 10,000 events per sample.

-

Use a linear scale for the DNA content histogram.

-

Analyze the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. pubcompare.ai [pubcompare.ai]

G2/M Phase Arrest by GW843682X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW843682X is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).[1] PLK1 is a key regulator of multiple events in mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the mechanism by which this compound induces G2/M phase cell cycle arrest, a hallmark of its anti-proliferative activity. The guide details the underlying signaling pathways, presents available quantitative data, and outlines relevant experimental protocols.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against its primary kinase targets and in various cancer cell lines.

| Target | IC50 (nM) |

| PLK1 | 2.2[1] |

| PLK3 | 9.1[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated in a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.02 - 11.7 (range across 18 pediatric cell lines)[2][3] |

| NCI-H460 | Non-small cell lung cancer | Not explicitly quantified, but shown to be sensitive[4] |

| HeLa | Cervical Cancer | Not explicitly quantified |

| A549 | Lung Carcinoma | Not explicitly quantified |

| PC-3 | Prostate Cancer | Not explicitly quantified |

Signaling Pathway of this compound-Induced G2/M Arrest

This compound induces G2/M arrest primarily through the inhibition of PLK1. PLK1 plays a critical role in the G2/M transition by activating the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Inhibition of PLK1 by this compound disrupts this cascade.

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the general steps for analyzing cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., H460) in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 3 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, or 72 hours).[1]

-

Cell Harvest: Aspirate the culture medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Analysis of G2/M Regulatory Proteins

This protocol describes the general procedure for analyzing the expression and phosphorylation status of key G2/M regulatory proteins in cells treated with this compound.

Methodology:

-

Cell Lysis and Protein Quantification: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended primary antibodies include:

-

Anti-PLK1

-

Anti-phospho-PLK1 (Thr210)

-

Anti-Cyclin B1

-

Anti-CDK1

-

Anti-phospho-Cdc25C (Ser216)

-

Anti-phospho-Wee1 (Ser642)

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an appropriate imaging system.

-

Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to the loading control.

Conclusion

This compound is a potent inhibitor of PLK1 and PLK3 that effectively induces G2/M phase cell cycle arrest in cancer cells. This activity is mediated through the disruption of the PLK1-Cdc25C-Cyclin B1/CDK1 signaling axis. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular effects of this compound and other PLK1 inhibitors. Further studies are warranted to obtain more detailed quantitative data on the cell cycle effects of this compound in various cancer models to fully elucidate its therapeutic potential.

References

- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Induction of Apoptosis by GW843682X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, GW843682X, and its role in the induction of apoptosis. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: this compound and Apoptosis Induction

This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).[1] PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[2] By inhibiting PLK1, this compound disrupts the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells.[1] This targeted approach makes this compound a subject of significant interest in oncology research.

The induction of apoptosis by this compound is a key mechanism of its anti-tumor activity. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases, which are the central executioners of the apoptotic pathway.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | 0.41 | [1] |

| BT474 | Breast Cancer | 0.57 | [1] |

| HeLa | Cervical Cancer | 0.11 | [1] |

| H460 | Lung Cancer | 0.38 | [1] |

| HCT116 | Colorectal Carcinoma | 0.70 | [1] |

| Pediatric Tumor Cell Lines (Range) | Various | 0.02 - 11.7 | [2] |

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of this compound-induced apoptosis involves the inhibition of PLK1, which disrupts the normal progression of mitosis and activates the intrinsic apoptotic pathway. The key steps are illustrated in the diagram below.

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Detection of Apoptosis by Annexin V Staining (Flow Cytometry)

This protocol is for the quantitative analysis of apoptotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]

Measurement of Caspase-3/7 Activity

This protocol measures the activity of key executioner caspases in this compound-treated cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired time period (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[4]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for investigating this compound-induced apoptosis and the logical relationship between different experimental outcomes.

Caption: A typical workflow for in vitro evaluation of this compound.

This guide provides a foundational understanding and practical protocols for studying the induction of apoptosis by this compound. For further in-depth analysis, it is recommended to consult the primary research articles cited herein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

The PLK1 Inhibitor GW843682X: A Technical Guide to its Effects on Tumor Cell Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis. This has positioned PLK1 as a promising target for anticancer therapies. GW843682X is a potent and selective, ATP-competitive inhibitor of PLK1 and PLK3.[1] This technical guide provides an in-depth overview of the effects of this compound on tumor cell growth, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of PLK1. PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent induction of apoptosis in cancer cells.[1][2] Studies have shown that this compound can induce a strong G2-M arrest in cancer cells.[1]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.41 | [1] |

| BT474 | Breast Cancer | 0.57 | [1] |

| HeLa | Cervical Cancer | 0.11 | [1] |

| H460 | Lung Carcinoma | 0.38 | [1] |

| HCT116 | Colon Carcinoma | 0.70 | [1] |

| U937 | Histiocytic Lymphoma | 0.12 (EC50) | [1] |

| 5-8F | Nasopharyngeal Carcinoma | 0.0625 - 0.125 | [2] |

| RT4 | Bladder Carcinoma | 0.3, 0.6, 1.2 | [3] |

| 5637 | Bladder Carcinoma | 0.3, 0.6, 1.2 | [3] |

| T24 | Bladder Carcinoma | 0.3, 0.6, 1.2 | [3] |

| Pediatric Tumor Lines | Various (18 lines) | 0.02 - 11.7 | [4] |

Signaling Pathway Perturbation by this compound

This compound, by inhibiting PLK1, significantly alters downstream signaling pathways that are critical for cell cycle progression and survival. Phosphoproteomic studies of PLK1 inhibition reveal widespread changes in the phosphorylation status of numerous proteins involved in mitosis.

Caption: Signaling pathway of PLK1 and its inhibition by this compound.

Experimental Workflows

A logical experimental workflow to characterize the effects of this compound on tumor cell growth is crucial for obtaining comprehensive and reproducible data.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Caspase 3/7 Activation)

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega) or similar

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include positive and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase 3/7 activity.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for PLK1 Expression and Phosphorylation

Objective: To assess the effect of this compound on the expression and phosphorylation status of PLK1 and its downstream targets.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a potent inhibitor of PLK1 that demonstrates significant anti-tumor activity across a broad range of cancer cell lines. Its mechanism of action involves the disruption of mitotic processes, leading to G2/M cell cycle arrest and apoptosis. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PLK1 inhibitors. Further research, including in vivo studies and phosphoproteomic analyses specific to this compound, will be crucial in fully elucidating its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in-vitro evaluation of the polo-like kinase inhibitor this compound against paediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The PLK1 Inhibitor GW843682X: A Technical Guide for Pediatric Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a validated target in oncology. Its overexpression is a frequent event in numerous adult and pediatric cancers, often correlating with poor prognosis. This technical guide provides an in-depth overview of the preclinical research on the PLK1 inhibitor, GW843682X, with a specific focus on its activity in pediatric malignancies. We consolidate the available quantitative data, provide detailed experimental protocols based on published literature, and visualize the underlying biological pathways and experimental procedures to support further investigation into PLK1 inhibition as a therapeutic strategy for childhood cancers.

Introduction to PLK1 and this compound

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[1] In many cancers, PLK1 is overexpressed and its elevated levels are often associated with aneuploidy and tumorigenesis.[1] This has made PLK1 an attractive target for anticancer drug development.

This compound is a potent and selective, ATP-competitive inhibitor of PLK1 and PLK3.[3] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This guide focuses on the evaluation of this compound in the context of pediatric cancers, a disease area with a critical need for novel therapeutic agents.

In Vitro Efficacy of this compound in Pediatric Cancer Cell Lines

A key study by Spaniol et al. (2011) evaluated the in vitro activity of this compound against a panel of 18 pediatric tumor cell lines. The results demonstrated significant growth inhibition across all tested cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from the low nanomolar to the micromolar range after 72 hours of treatment.[4]

Notably, cell lines derived from neuroblastoma with MYCN amplification and osteosarcoma cell lines known for their resistance to standard anticancer drugs were sensitive to this compound.[4] The cytotoxic effect of this compound was found to be independent of the expression of ATP binding cassette (ABC) drug transporters and the p53 mutation status of the cells.[4]

Table 1: IC50 Values of this compound in Pediatric Cancer Cell Lines (72h incubation)

| Cell Line | Tumor Type | IC50 (µmol/L) |

| Kelly | Neuroblastoma (N-Myc amp) | 0.02 |

| IMR-32 | Neuroblastoma (N-Myc amp) | 0.03 |

| GIMEN | Neuroblastoma (N-Myc amp) | 0.04 |

| NGP | Neuroblastoma (N-Myc amp) | 0.04 |

| LAN-5 | Neuroblastoma (N-Myc amp) | 0.05 |

| SK-N-SH | Neuroblastoma | 0.10 |

| MNNG-HOS | Osteosarcoma | 0.12 |

| OST | Osteosarcoma | 0.13 |

| U-2-OS | Osteosarcoma | 0.20 |

| Sa-os-2 | Osteosarcoma | 0.22 |

| A-204 | Rhabdomyosarcoma | 0.25 |

| RD | Rhabdomyosarcoma | 0.30 |

| CADO-ES | Ewing Sarcoma | 0.40 |

| VH-64 | Ewing Sarcoma | 0.50 |

| ALL-SIL | Acute Lymphoblastic Leukemia | 0.80 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.20 |

| NB-1 | Neuroblastoma | 11.7 |

| CHP-212 | Neuroblastoma | >20 |

Data sourced from Spaniol et al., Anticancer Drugs, 2011.[4]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of PLK1 kinase activity. This intervention disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis.

PLK1 Signaling in Mitosis and Apoptosis

PLK1 is a master regulator of the M-phase of the cell cycle. Its inhibition by this compound leads to a cascade of downstream effects, including the failure of centrosome maturation, formation of defective mitotic spindles, and activation of the spindle assembly checkpoint. This mitotic arrest can ultimately trigger the intrinsic apoptotic pathway. Furthermore, PLK1 has been shown to interact with and regulate key proteins involved in apoptosis, such as caspase-9 and the tumor suppressor p53.[5][6] In the context of MYCN-amplified neuroblastoma, a positive feedback loop exists where N-Myc drives PLK1 expression, and PLK1, in turn, stabilizes N-Myc by promoting the degradation of its ubiquitin ligase, Fbw7.[7][8] Inhibition of PLK1 breaks this oncogenic loop.

Experimental Protocols

The following protocols are generalized methodologies based on the techniques described by Spaniol et al. (2011) and standard laboratory practices. For precise details, including specific reagent concentrations and instrumentation, consulting the original publication is recommended.

Cell Viability (MTT Assay)